For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-tert-butyl-4-methylcoumarin: Chemical Properties, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-tert-butyl-4-methylcoumarin. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties
6-tert-butyl-4-methylcoumarin is a synthetic derivative of coumarin, a benzopyrone that forms the core structure of numerous natural products with diverse biological activities. The introduction of a bulky tert-butyl group at the 6-position and a methyl group at the 4-position influences its physicochemical properties and may modulate its biological effects.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₂ | [NIST, 2023][1] |
| Molecular Weight | 216.28 g/mol | [J&K Scientific, 2023][2] |
| CAS Number | 17874-32-7 | [NIST, 2023][1] |
| IUPAC Name | 6-tert-butyl-4-methyl-2H-chromen-2-one | [J&K Scientific, 2023][2] |
| Melting Point | 122-123 °C | [J&K Scientific, 2023][2] |
| Appearance | White to off-white crystalline solid (Expected) | General chemical knowledge |
Spectral Data
| Spectroscopy | Expected Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the methyl protons (singlet, ~2.4 ppm), aromatic protons, and a vinylic proton of the pyrone ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone (~160 ppm), aromatic and vinylic carbons, and the carbons of the methyl and tert-butyl groups. |
| IR | A strong absorption band for the lactone carbonyl group (C=O) around 1700-1750 cm⁻¹, and bands for C=C stretching in the aromatic and pyrone rings. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 216, with fragmentation patterns likely involving the loss of a methyl group (M-15) from the tert-butyl group. |
Experimental Protocols
Synthesis of 6-tert-butyl-4-methylcoumarin via Pechmann Condensation
The most common and efficient method for the synthesis of coumarins is the Pechmann condensation.[4][5] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of 6-tert-butyl-4-methylcoumarin, 4-tert-butylphenol and ethyl acetoacetate are the appropriate starting materials.
Reaction: 4-tert-butylphenol + Ethyl acetoacetate → 6-tert-butyl-4-methylcoumarin + Ethanol + Water
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like Amberlyst-15.
Detailed Protocol (Adapted from general Pechmann condensation procedures):
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 4-tert-butylphenol (1.0 equivalent) to an excess of cold (0-5 °C) concentrated sulfuric acid.
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Addition of β-ketoester: To this stirred solution, slowly add ethyl acetoacetate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture carefully into a beaker containing crushed ice with vigorous stirring. A solid precipitate of crude 6-tert-butyl-4-methylcoumarin should form.
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Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final pure product.
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activities of 6-tert-butyl-4-methylcoumarin are limited, research on structurally related coumarin derivatives provides valuable insights into its potential pharmacological effects.
Cytotoxic Activity
A complex derivative of 6-tert-butyl-coumarin, 3-((6-(tert-butyl)-2-oxo-2H-chromen-4-yl)methyl)-1-(3,4,5-trimethoxybenzyl)-1H-benzo[d]imidazol-3-ium, has demonstrated cytotoxic activity against PC-3 human prostate cancer cells.[6] This suggests that the 6-tert-butyl-4-methylcoumarin scaffold could be a valuable pharmacophore for the development of novel anticancer agents. The cytotoxic effects of various coumarin derivatives have been reported against a range of cancer cell lines, including lung, liver, and breast cancer.[7]
Anti-inflammatory Activity and Signaling Pathways
The structurally similar compound, 6-methylcoumarin, has been shown to possess significant anti-inflammatory properties.[8] It exerts its effects by modulating key inflammatory signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Modulation of MAPK and NF-κB Signaling Pathways:
6-Methylcoumarin has been found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[8] Mechanistic studies revealed that it inhibits the phosphorylation of the mitogen-activated protein kinase (MAPK) family members (ERK, JNK, and p38) and prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[8][9] Given the structural similarity, it is plausible that 6-tert-butyl-4-methylcoumarin may exhibit similar anti-inflammatory activities through the modulation of these critical signaling pathways.
Antioxidant Activity
Many coumarin derivatives are known to possess antioxidant properties.[10][11][12] The ability to scavenge free radicals is a key mechanism underlying the therapeutic potential of many natural and synthetic compounds. While specific antioxidant data for 6-tert-butyl-4-methylcoumarin is not available, its chemical structure suggests it may have the potential to act as an antioxidant.
Experimental Protocol for Antioxidant Activity (DPPH Assay):
This protocol can be used to evaluate the radical scavenging activity of 6-tert-butyl-4-methylcoumarin.
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Preparation of Solutions: Prepare a stock solution of 6-tert-butyl-4-methylcoumarin in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control well should contain only the DPPH solution and the solvent.
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Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.
Conclusion
6-tert-butyl-4-methylcoumarin is a synthetic coumarin derivative with potential for further investigation in drug discovery. Its synthesis can be readily achieved through the well-established Pechmann condensation. Based on the biological activities of structurally related compounds, 6-tert-butyl-4-methylcoumarin is a promising candidate for evaluation as a cytotoxic and anti-inflammatory agent. Further studies are warranted to elucidate its precise mechanisms of action and to explore its full therapeutic potential.
References
- 1. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 6-tert-Butyl-4-methylcoumarin [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. "Antioxidant activity of 4-methylcoumarins" by Jens Z. Pedersen, Cristina Oliveira et al. [digitalcommons.njit.edu]
- 12. sysrevpharm.org [sysrevpharm.org]
